(3-Methoxythiophen-2-yl)(oxo)acetyl chloride
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Overview
Description
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride, also known as MTOAC, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in the synthesis of various compounds, and it has also been studied for its potential biological activities.
Mechanism Of Action
The mechanism of action of (3-Methoxythiophen-2-yl)(oxo)acetyl chloride is not fully understood, but it is believed to be related to its ability to modify proteins and enzymes through acetylation. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been shown to acetylate lysine residues in proteins, which can affect their activity and function. This modification can also affect the stability and solubility of proteins.
Biochemical And Physiological Effects
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression and can affect various cellular processes. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been reported to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride has several advantages for lab experiments. It is a versatile reagent that can be used in the synthesis of various compounds, and it has also been studied for its potential biological activities. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride is also relatively easy to synthesize and purify, which makes it a convenient reagent for research. However, (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has some limitations as well. It can be toxic to cells at high concentrations, and its effects on proteins and enzymes can be difficult to predict. In addition, (3-Methoxythiophen-2-yl)(oxo)acetyl chloride can be unstable in certain conditions, which can affect its activity and function.
Future Directions
There are several future directions for research on (3-Methoxythiophen-2-yl)(oxo)acetyl chloride. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of (3-Methoxythiophen-2-yl)(oxo)acetyl chloride and its effects on cellular processes. In addition, the development of new synthetic methods for (3-Methoxythiophen-2-yl)(oxo)acetyl chloride and its derivatives could lead to the discovery of new compounds with improved biological activities.
Synthesis Methods
The synthesis of (3-Methoxythiophen-2-yl)(oxo)acetyl chloride involves the reaction of 3-methoxythiophene-2-carboxylic acid with thionyl chloride, followed by acetic anhydride. The product is purified by column chromatography to obtain the final product. This method has been reported to yield high purity (3-Methoxythiophen-2-yl)(oxo)acetyl chloride with good yields.
Scientific Research Applications
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been widely used in scientific research due to its versatility as a reagent. It can be used in the synthesis of various compounds, including heterocycles, which are important in medicinal chemistry. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has also been studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities.
properties
CAS RN |
100751-57-3 |
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Product Name |
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride |
Molecular Formula |
C7H5ClO3S |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
2-(3-methoxythiophen-2-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C7H5ClO3S/c1-11-4-2-3-12-6(4)5(9)7(8)10/h2-3H,1H3 |
InChI Key |
QDSQQBDVVRHCIZ-UHFFFAOYSA-N |
SMILES |
COC1=C(SC=C1)C(=O)C(=O)Cl |
Canonical SMILES |
COC1=C(SC=C1)C(=O)C(=O)Cl |
synonyms |
2-Thiopheneacetyl chloride, 3-methoxy-alpha-oxo- (9CI) |
Origin of Product |
United States |
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